![molecular formula C17H25ClN2O3S B4194781 N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4194781.png)
N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It is a non-peptide compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in humans. MK-677 has gained attention in the scientific community due to its potential application in treating growth hormone deficiency, sarcopenia, and other age-related conditions.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide acts as a selective agonist of the growth hormone secretagogue receptor, which is located in the pituitary gland. It stimulates the release of growth hormone and IGF-1 by binding to the receptor and activating the signal transduction pathway. This leads to an increase in the synthesis and secretion of growth hormone and IGF-1, which can have a positive effect on body composition, bone density, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in humans. Studies have shown that this compound can increase lean body mass and bone density, improve sleep quality, and enhance cognitive function. This compound has also been shown to increase appetite, which can lead to weight gain in some patients.
Advantages and Limitations for Lab Experiments
N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide has a number of advantages for lab experiments. It is a non-peptide compound that can be easily synthesized in the lab. It is also selective for the growth hormone secretagogue receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound has some limitations for lab experiments. It can be difficult to obtain pure this compound, and its effects can be variable depending on the dose and duration of treatment.
Future Directions
There are a number of future directions for research on N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide. One area of interest is the potential application of this compound in treating age-related conditions such as sarcopenia and osteoporosis. Another area of interest is the potential use of this compound in combination with other drugs to enhance its effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential application in treating growth hormone deficiency, sarcopenia, and other age-related conditions. Studies have shown that this compound can increase the secretion of growth hormone and IGF-1 in humans, which can lead to an increase in lean body mass and bone density. This compound has also been shown to improve sleep quality and cognitive function in elderly patients.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cycloheptylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13(17(21)19-15-7-5-3-4-6-8-15)20(24(2,22)23)16-11-9-14(18)10-12-16/h9-13,15H,3-8H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRCMBVUHDOIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.